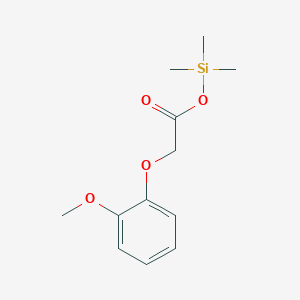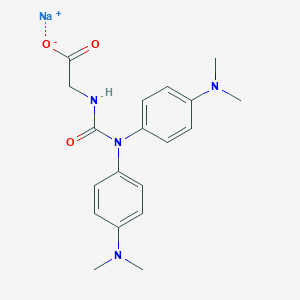![molecular formula C25H28FN9O8 B040683 2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid CAS No. 124716-15-0](/img/structure/B40683.png)
2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an antifolate, which means it inhibits the action of folic acid in the body, a property that is useful in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid involves multiple stepsThe final steps involve the addition of the fluorobutanoyl and pentanedioic acid groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions with stringent control over temperature, pH, and reaction times to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobutanoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while reduction can revert these to amino derivatives .
Scientific Research Applications
2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: Primarily used in cancer research due to its antifolate properties, which inhibit cell division in rapidly growing tumors.
Mechanism of Action
The compound exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting DHFR, the compound effectively halts DNA synthesis, leading to cell death in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: Another antifolate with a similar mechanism of action but different chemical structure.
Methotrexate: Widely used in cancer therapy, it also inhibits DHFR but has a different side effect profile.
Pralatrexate: A more selective DHFR inhibitor with enhanced uptake in cancer cells.
Uniqueness
2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid is unique due to its specific structure, which allows for targeted inhibition of DHFR with potentially fewer side effects compared to other antifolates .
Properties
CAS No. |
124716-15-0 |
|---|---|
Molecular Formula |
C25H28FN9O8 |
Molecular Weight |
601.5 g/mol |
IUPAC Name |
2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H28FN9O8/c1-35(10-12-9-29-20-18(30-12)19(27)33-25(28)34-20)13-4-2-11(3-5-13)21(38)32-16(24(42)43)8-14(26)22(39)31-15(23(40)41)6-7-17(36)37/h2-5,9,14-16H,6-8,10H2,1H3,(H,31,39)(H,32,38)(H,36,37)(H,40,41)(H,42,43)(H4,27,28,29,33,34) |
InChI Key |
IOSNMHVIOAOZTL-UHFFFAOYSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(C(=O)NC(CCC(=O)O)C(=O)O)F)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CC(C(=O)NC(CCC(=O)O)C(=O)O)F)C(=O)O |
Synonyms |
MFGG N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'R,4'R,2''S)-isomer N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'R,4'S,2''S)-isomer N-(N-(4-deoxy-4-amino-10-methylpteroyl)-4-fluoroglutamyl)-gamma-glutamate, (2'S,4'R,2''S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole](/img/structure/B40618.png)







![4-Sulfocalix[4]arene](/img/structure/B40631.png)


